molecular formula C7H13N B3228879 (S)-2-cyclopropylpyrrolidine CAS No. 1270277-49-0

(S)-2-cyclopropylpyrrolidine

Cat. No. B3228879
CAS RN: 1270277-49-0
M. Wt: 111.18 g/mol
InChI Key: WOUSTBXLCUPLRA-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, stability, reactivity with other substances, and flammability .

Scientific Research Applications

DPP-IV Inhibitors and Diabetes Treatment

(S)-2-cyclopropylpyrrolidine, as part of the cyanopyrrolidine class, is significant in the development of DPP-IV inhibitors, particularly for the treatment of type 2 diabetes. Cyanopyrrolidines were identified as inhibitors of the serine protease dipeptidyl peptidase IV (DPP-IV), and their research culminated in the discoveries of notable diabetes medications like vildagliptin and saxagliptin. These compounds entered Phase III clinical trials and have been filed for market approval, highlighting the importance of cyanopyrrolidines in diabetes treatment (Peters, 2007).

Neuroprotective Applications

In the realm of neuroprotection, aminopyrrolidine-2R,4R-dicarboxylated (a derivative similar to this compound) has been shown to protect neurons against excitotoxic degeneration. This compound acts by activating metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, indicating its potential as a neuroprotective drug (Battaglia et al., 1998).

Antitumor Activity

This compound derivatives have been explored for their antitumor properties. For instance, the enantiomers of a potent member of the quinolonecarboxylic acid class of antibacterial agents, which is currently under clinical evaluation, have been synthesized and show significant antitumor activity. The S-(+) enantiomer, in particular, is more active against aerobic and anaerobic bacteria and shows better in vivo activity in a Pseudomonas aeruginosa mouse protection model (Rosen et al., 1988).

Synthesis and Chemical Studies

The reaction of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with different γ-halocarbonyl compounds has been investigated, revealing a convenient route to 2-cyanopyrrolidines like this compound. This research demonstrates the versatility and chemical stability of these compounds, making them valuable for various medicinal applications (Grygorenko et al., 2007).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(2S)-2-cyclopropylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSTBXLCUPLRA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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